Bupicomide
Overview
Description
Bupicomide is a chemical compound created and manufactured by Lanospharma Laboratories Company, Ltd. It is used experimentally as a beta blocker and clinically as a strong vasodilator with the noted side effects of reduced systolic, diastolic, and mean arterial pressure .
Synthesis Analysis
The synthesis of Bupicomide is a result of a screening program examining microbial fermentation products for pharmacological activity. Fusaric acid was isolated from Fusarium oxysporum following the discovery that extracts were potent inhibitors of DBH, and thus interfered with the biosynthesis of the pressor neurohormone, norepinephrine. To refine this lead, amidation via the acid chloride was carried out to give the antihypertensive analog bupicomide .Molecular Structure Analysis
The chemical formula of Bupicomide is C10H14N2O. The exact mass is 178.11 and the molecular weight is 178.235 .Physical And Chemical Properties Analysis
Bupicomide has a density of 1.1±0.1 g/cm3, a boiling point of 338.6±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 58.2±3.0 kJ/mol and the flash point is 158.6±24.6 °C. The index of refraction is 1.535 and the molar refractivity is 52.1±0.3 cm3 .Scientific Research Applications
Subheading: Systemic and Renal Hemodynamic Effects
Bupicomide has been studied for its effects on systemic and renal hemodynamics. A study by Chrysant et al. (1976) investigated its effects in male patients with moderate essential hypertension. Bupicomide significantly reduced arterial pressure and peripheral vascular resistance while increasing renal blood flow and decreasing renal vascular resistance. This hypotensive mechanism is mediated by peripheral arteriolar dilation, achieved through vascular smooth muscle relaxation. The study noted an increase in heart rate and cardiac index, suggesting a reflexive sympathetic response to the drug's vasodilating action (Chrysant, Adamopoulos, Tsuchiya, & Frohlich, 1976).
Subheading: Comparison with Hydralazine in Antihypertensive Effect
Velasco et al. (1975) compared the cardiovascular effects of bupicomide with hydralazine in patients with mild to moderate hypertension. Both drugs were found to effectively reduce supine arterial pressure without causing a postural decrease in mean arterial pressure. Bupicomide, acting as a direct vasodilator, influenced heart rate and urinary norepinephrine excretion, suggesting an augmentation of sympathetic nervous activity potentially mediated by baroreceptor reflexes (Velasco, Gilbert, Rutledge, & McNay, 1975).
Pharmacokinetics of Bupicomide
Subheading: Determination of Active Metabolite in Biological Fluids
Fung et al. (1976) developed a sensitive assay for fusaric acid, the active metabolite of bupicomide, to monitor its disposition in patients undergoing therapy. This method is crucial for supporting pharmacokinetic studies of bupicomide in both animal models and humans. The assay's sensitivity and specificity enable precise quantification and tracking of fusaric acid levels in biological samples (Fung, Koda, Maronde, & Cohen, 1976).
Physiological and Pharmacological Mechanisms
Subheading: Influence on Plasma Renin Activity in Hypertensive Patients
A study by Velasco & McNay (1977) explored the mechanisms behind the increase in plasma renin activity induced by bupicomide and hydralazine in hypertensive patients. They found that bupicomide lowered mean arterial pressure and was associated with an increase in plasma renin activity and heart rate. The study suggested that the increase in plasma renin activity during bupicomide administration could be due to a combination of enhanced sympathetic activity and decreased perfusion pressure, potentially mediated by baroreceptor reflexes. This highlights the complex interaction between bupicomide, blood pressure regulation, and renal function (Velasco & McNay, 1977).
Safety And Hazards
properties
IUPAC Name |
5-butylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-3-4-8-5-6-9(10(11)13)12-7-8/h5-7H,2-4H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSPIPWLHGKJQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177168 | |
Record name | Bupicomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bupicomide | |
CAS RN |
22632-06-0 | |
Record name | Bupicomide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22632-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupicomide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022632060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUPICOMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bupicomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bupicomide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPICOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X3H76N0HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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